7-benzyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
Properties
IUPAC Name |
11-benzyl-4-pyridin-4-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6O/c27-19-16-12-22-20-23-18(15-6-9-21-10-7-15)24-26(20)17(16)8-11-25(19)13-14-4-2-1-3-5-14/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUADVSQTZQWNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Another method involves the use of 2-aminopyridines and nitriles as starting materials, which undergo cyclization in the presence of catalysts like CuOx-ZnO/Al2O3-TiO2 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis platforms to ensure consistent yields and purity.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-benzyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) by binding to its active site, thereby preventing the phosphorylation of target proteins involved in cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Key Findings
Substituent Impact on Activity :
- Electron-Withdrawing Groups (e.g., Cl, CF₃): Improve metabolic stability and target binding .
- Aromatic/Planar Groups (e.g., benzyl, indole): Enhance interactions with hydrophobic pockets in enzymes (e.g., kinases) .
- Methoxy Groups : Increase solubility without compromising activity .
Synthetic Routes :
- Grignard reagents are critical for introducing alkyl/aryl groups at position 7 .
- Cyclization reactions under controlled temperatures (e.g., 80–120°C) are common for core formation .
Biological Targets :
- Compounds with indole or pyridinyl substituents show promise in kinase inhibition (e.g., EGFR, VEGFR) .
- Chlorophenyl derivatives exhibit broad-spectrum antimicrobial activity .
Q & A
Basic Research Questions
Q. How is the structural identity of 7-benzyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one validated in synthetic workflows?
- Methodology : Use multi-technique characterization:
- Nuclear Magnetic Resonance (NMR) for assigning proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm and fused-ring carbons).
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula (e.g., [M+H]+ peak matching theoretical mass).
- Elemental Analysis for C, H, N, O composition (deviation <0.4% expected).
- X-ray crystallography may resolve fused-ring planarity and substituent orientations if single crystals are obtained .
Q. What strategies optimize solubility and stability for in vitro assays?
- Solubility : Test solvents like DMSO (polar aprotic) or ethanol (polar protic) for initial dissolution. Adjust pH for aqueous buffers (e.g., PBS at pH 7.4). Hydrophobic benzyl/pyridyl groups may require co-solvents (e.g., cyclodextrin encapsulation) .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light if conjugated π-systems are present .
Advanced Research Questions
Q. How can multi-step synthesis of this compound be optimized for yield and purity?
- Critical Steps :
- Cyclization : Use microwave-assisted synthesis (e.g., 150°C, DMF, 30 min) to accelerate triazole-pyrimidine ring closure .
- Catalysts : Employ Pd/C or CuI for Suzuki couplings of pyridin-4-yl groups; optimize equivalents to minimize byproducts .
- Purification : Gradient flash chromatography (hexane:EtOAc 8:2 → 5:5) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
- Yield Improvement : Replace traditional reflux with flow chemistry for exothermic steps (e.g., benzylation at 0°C) .
Q. What structure-activity relationship (SAR) insights guide derivatization for enhanced bioactivity?
- Key Modifications :
- Benzyl Group : Replace with electron-withdrawing (e.g., 4-CF3) to enhance target binding; bulky substituents (e.g., naphthyl) may improve selectivity .
- Pyridin-4-yl : Substitute with pyridin-3-yl to alter hydrogen-bonding patterns with kinase ATP pockets .
- Testing : Screen analogs against cancer cell lines (e.g., IC50 in MCF-7, A549) and enzyme targets (e.g., EGFR inhibition assays) .
Q. How to resolve contradictions in reported biological activity data across studies?
- Case Example : Discrepant IC50 values in kinase inhibition assays may arise from:
- Assay Conditions : ATP concentration (e.g., 1 mM vs. 10 µM) affects competitive inhibition .
- Cell Line Variability : Check p53 status (wild-type vs. mutant) in antiproliferative studies .
- Resolution : Standardize protocols (e.g., CLIA guidelines) and validate with positive controls (e.g., staurosporine for kinase assays) .
Q. What computational approaches predict binding modes and metabolic pathways?
- Docking : Use AutoDock Vina to model interactions with CYP3A4 (major metabolizer) or target kinases. Prioritize poses with lowest ΔG (e.g., <−8 kcal/mol) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess triazole ring flexibility in solvent vs. protein-bound states .
- ADMET Prediction : SwissADME for bioavailability radar (TPSA >60 Ų reduces CNS penetration) .
Q. How to develop validated analytical methods for quantifying this compound in biological matrices?
- HPLC-UV : C18 column (5 µm, 250 × 4.6 mm), mobile phase: 0.1% formic acid/acetonitrile (70:30), λ = 254 nm. Validate per ICH Q2(R1) for LOD (0.1 µg/mL), LOQ (0.3 µg/mL) .
- LC-MS/MS : MRM transition m/z 450 → 322 (collision energy 25 eV). Use deuterated internal standards (e.g., d7-benzyl analog) for plasma sample quantification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
